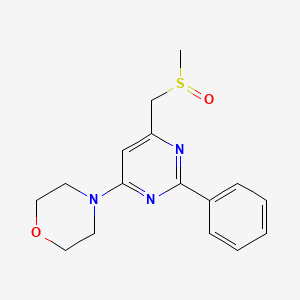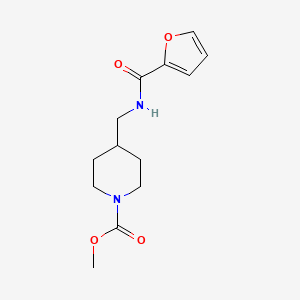
Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of furan-based compounds, including MFCPC, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of MFCPC is represented by the SMILES notation: COC(=O)C1CCNCC1 . This notation provides a compact, human-readable representation of the molecule’s structure.Chemical Reactions Analysis
MFCPC is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . It is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .Physical and Chemical Properties Analysis
MFCPC is a combustible liquid . Its physical and chemical properties are largely determined by its molecular structure, which includes a furan ring and a piperidine ring .Scientific Research Applications
PET Imaging of Microglia
Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is used in PET imaging for studying neuroinflammation. A derivative, [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound facilitates the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammatory processes in neuropsychiatric disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
Analytical and Spectral Study
In the analytical and spectral study of furan ring-containing organic ligands, derivatives of this compound have been synthesized and characterized. These compounds, like PFSA and its metal complexes, exhibit varying degrees of antibacterial activity against human pathogenic bacteria (Patel, 2020).
Synthesis of Constrained Chemical Structures
The synthesis of 4-(benzo[b]furan-2 or 3-yl)piperidines with 5-HT2 antagonist activity involves derivatives of this compound. These compounds show potent 5-HT2 antagonist activity in vitro, which is significant for the development of new therapeutics (Watanabe et al., 1993).
Applications in Neuroinflammation Imaging
A study on the synthesis and evaluation of an 18F-Labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) utilized a derivative of this compound. This radioligand, [18F]1, is instrumental in imaging CSF1R, a target for neuroinflammation imaging, particularly in neurodegenerative diseases (Lee et al., 2022).
Safety and Hazards
MFCPC is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Furan-based compounds, including MFCPC, have shown promise in the development of new drugs that act on unexplored molecular targets . They have been investigated as potential anti-TB candidates . The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has been impacting clinical outcomes in recent years , highlighting the need for the discovery of new drugs .
Mechanism of Action
Target of Action
Methyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a compound that contains a furan nucleus . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have inspired the creation of numerous innovative antibacterial agents . .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan derivatives are known to interact with numerous biochemical pathways due to their structural diversity .
Pharmacokinetics
The compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Furan-containing compounds are known to exhibit a wide range of therapeutic advantages .
Properties
IUPAC Name |
methyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-13(17)15-6-4-10(5-7-15)9-14-12(16)11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPXCHMLBSZYRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2358397.png)
![1-(3-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2358398.png)

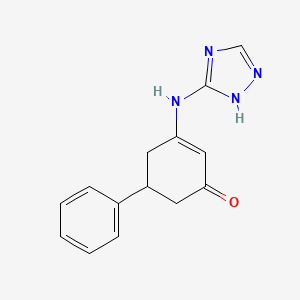
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358406.png)
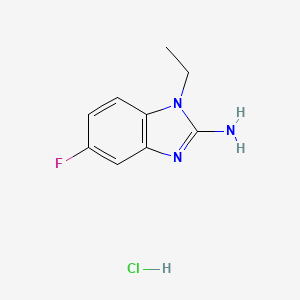
![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2358410.png)

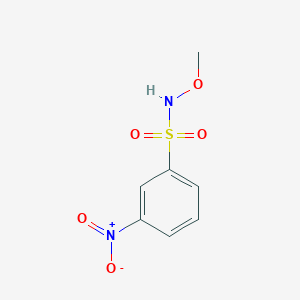
![Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2358413.png)
![N-[3-[(4-methoxyphenyl)-pyrrolidin-1-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2358416.png)
